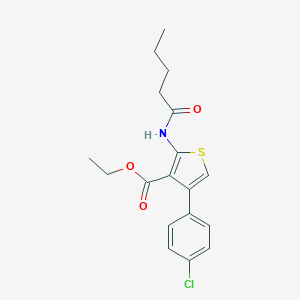![molecular formula C24H29NO5 B376425 ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate CAS No. 380645-37-4](/img/structure/B376425.png)
ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form an intermediate. This intermediate undergoes further reactions, including cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various indole derivatives.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
- Ethyl indole-2-carboxylate
Uniqueness
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-isobutyl-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy-oxoethoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
380645-37-4 |
|---|---|
Molekularformel |
C24H29NO5 |
Molekulargewicht |
411.5g/mol |
IUPAC-Name |
ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H29NO5/c1-6-28-21(26)14-30-20-12-19-22(24(27)29-7-2)16(5)25(13-15(3)4)23(19)18-11-9-8-10-17(18)20/h8-12,15H,6-7,13-14H2,1-5H3 |
InChI-Schlüssel |
FFHDXDIRTCPSPS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)CC(C)C |
Kanonische SMILES |
CCOC(=O)COC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376347.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B376344.png)
![Ethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B376345.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B376346.png)
![Ethyl 4-(4-chlorophenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B376359.png)
![Ethyl 4-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376360.png)
![Ethyl 4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376363.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376348.png)
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376349.png)



![2-[[4-(Diethylamino)phenyl]methylamino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B376356.png)
